1-(2-Morpholinoethyl)-3-phenylthiourea is an organic compound classified as a thiourea derivative. It features a morpholinoethyl group and a phenyl group attached to the thiourea backbone, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural characteristics that may influence its pharmacological effects.
This compound can be synthesized from commercially available chemicals, primarily through reactions involving thiourea and morpholinoethyl derivatives. It falls under the broader category of thioureas, which are known for their diverse applications in pharmaceuticals and agrochemicals. Thioureas can exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 1-(2-Morpholinoethyl)-3-phenylthiourea typically involves the following steps:
The molecular structure of 1-(2-Morpholinoethyl)-3-phenylthiourea can be represented as follows:
The compound's structure can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interactions with biological targets.
1-(2-Morpholinoethyl)-3-phenylthiourea can participate in several chemical reactions:
The reactivity of this compound can be influenced by substituents on the phenyl ring, which may enhance or diminish its nucleophilicity.
The mechanism of action for 1-(2-Morpholinoethyl)-3-phenylthiourea is primarily linked to its ability to interact with biological macromolecules:
Data from in vitro studies would be necessary to elucidate specific pathways affected by this compound.
Relevant analytical techniques such as differential scanning calorimetry (DSC) may provide additional insights into thermal stability.
1-(2-Morpholinoethyl)-3-phenylthiourea has potential applications in various fields:
Further research is needed to fully explore its biological activities and therapeutic potential.
The thiourea functional group (—N—(C=S)—N—) represents a versatile pharmacophore in drug design due to its distinctive electronic properties and conformational flexibility. This moiety serves as a privileged hydrogen-bonding scaffold capable of acting as both a hydrogen bond donor (via N—H groups) and acceptor (via the thiocarbonyl sulfur). These interactions enable thiourea derivatives to engage in high-affinity binding with biological targets, particularly enzymes and receptors. The planar configuration facilitates π-stacking interactions with aromatic residues in binding pockets, while the sulfur atom contributes to metal coordination in metalloenzyme inhibition [2] [5]. Medicinal chemists exploit these properties to design inhibitors targeting diverse enzymes, including:
The enhanced metabolic stability of thioureas compared to ureas—attributed to the reduced basicity of the thiocarbonyl—makes them particularly valuable in optimizing drug half-life. Furthermore, the synthetic accessibility of thiourea derivatives via reactions between isothiocyanates and amines or through thiocarbonyl transfer agents allows rapid structural diversification for structure-activity relationship studies [2] [3].
The morpholinoethyl group (—CH₂—CH₂—N( \begin{array}{c} \text{O} \ | \ \text{ } \end{array} ) ) constitutes a critical structural motif in medicinal chemistry, imparting advantageous physicochemical and pharmacokinetic properties to bioactive molecules. This heterocyclic fragment features a six-membered ring containing both oxygen and nitrogen atoms, creating a permanent dipole moment that enhances aqueous solubility—a common challenge in drug development for lipophilic scaffolds. When incorporated via ethylene spacers, it maintains conformational flexibility while positioning the morpholine nitrogen for targeted interactions [2] [6].
Specific pharmacological advantages conferred by morpholinoethyl substitution include:
In kinase inhibitor design—particularly against Alzheimer’s-related targets like CDK5 and GSK-3β—the morpholinoethyl moiety has demonstrated significant potency enhancements when appended to heterocyclic cores through thiourea linkers. This occurs through simultaneous stabilization of the bioactive conformation and engagement with allosteric binding regions [2].
Table 1: Physicochemical Properties of 1-(2-Morpholinoethyl)-3-phenylthiourea
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₉N₃OS | - |
Molecular Weight | 265.37 g/mol | - |
Melting Point | 136°C | Capillary method |
Boiling Point | 396.8°C | At 760 mmHg |
Density | 1.204 g/cm³ | Predicted |
LogP | 1.707 | Computational prediction |
PSA | 68.62 Ų | - |
SMILES | S=C(NC1=CC=CC=C1)NCCN2CCOCC2 | - |
The synthesis and investigation of 1-(2-morpholinoethyl)-3-phenylthiourea (CAS 57723-02-1) emerged from systematic efforts to optimize the pharmacological profile of thiourea-based kinase modulators. Initial synthetic routes relied on classical thiourea formation methodologies:
The compound gained research attention as an intermediate in synthesizing kinase inhibitors targeting Alzheimer’s disease pathways. Its structural architecture—combining the phenylthiourea pharmacophore with the solubilizing morpholinoethyl tail—mirrored design principles observed in clinical candidates. During 2015-2020, several suppliers (e.g., Dayang Chem, BLD Pharm, BOC Sciences) listed the compound for research use, reflecting growing demand in medicinal chemistry programs. Current Good Manufacturing Practice (cGMP) synthesis has since been established for preclinical development batches [3] [6].
Table 2: Historical Research and Application Areas of 1-(2-Morpholinoethyl)-3-phenylthiourea
Period | Primary Research Focus | Key Advances |
---|---|---|
2000-2010 | Synthetic methodology development | Thiophosgene-based routes; Initial biological screening |
2011-2015 | Kinase inhibitor synthesis | Role as intermediate in thiazoloquinazolinones; CDK5/GSK-3 inhibition studies [2] |
2016-Present | Diversification as multifunctional scaffold | Supplier commercialization; Exploration in antibacterial hybrids [3] [5] |
The compound continues to serve as:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1